N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound features a benzamide core substituted with a pyrrolidine sulfonyl group at the para position and an ethyl-linked imidazo[1,2-b]pyrazole moiety.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-18(19-9-12-21-13-14-23-17(21)7-8-20-23)15-3-5-16(6-4-15)27(25,26)22-10-1-2-11-22/h3-8,13-14H,1-2,9-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPLRIOWKONNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of imidazo[1,2-b]pyrazoles, which have been reported to exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects. .
Mode of Action
Compounds with the imidazo[1,2-b]pyrazole scaffold have been reported to undergo selective functionalization using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases (tmp = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles. This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the diverse bioactivities reported for imidazo[1,2-b]pyrazoles, it is likely that this compound affects multiple pathways
Pharmacokinetics
It has been suggested that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in a significantly improved solubility in aqueous media. This could potentially enhance the bioavailability of the compound.
Result of Action
Given the reported bioactivities of imidazo[1,2-b]pyrazoles, it is likely that this compound has significant effects at the molecular and cellular levels
Comparison with Similar Compounds
Structural Analog: [4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine
- Key Differences :
- Core Structure : Replaces the benzamide with a pyrimidin-4-amine scaffold.
- Substituents : Incorporates a 3-pyrrolidin-1-ylpropoxy chain on the imidazo[1,2-a]pyridine ring, which may enhance solubility compared to the target compound’s ethyl linker.
- Aromatic Group : Uses a 4-(1-methylpyrazol-4-yl)phenylmethyl group instead of the pyrrolidin-1-ylsulfonylbenzamide.
- Implications :
Structural Analog: N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Key Differences: Sulfonamide vs. Heterocyclic Substituents: Features a furan-2-yl group on the imidazo[1,2-b]pyrazole and a trimethylpyrazole sulfonamide, introducing steric bulk and electron-rich regions. Molecular Weight: Lower molecular weight (388.4 g/mol vs.
- Implications :
- The furan group may confer metabolic instability due to susceptibility to oxidative degradation.
- The trimethylpyrazole sulfonamide could enhance selectivity for specific protein targets.
Comparative Analysis Table
Research Implications
- Target Compound : The benzamide-pyrrolidine sulfonyl combination may optimize interactions with hydrophobic binding pockets, but further ADMET studies are needed.
- Analog 1 : The pyrimidine core and propoxy-pyrrolidine chain suggest utility in targeting ATP-binding sites (e.g., kinase inhibitors), as seen in similar compounds .
- Analog 2 : The sulfonamide and furan motifs align with trends in antimicrobial or anti-inflammatory agents, though metabolic stability must be addressed .
Limitations of Available Data
- No explicit biological activity or pharmacokinetic data are provided in the referenced evidence.
- Physical properties (e.g., solubility, logP) are absent, limiting direct functional comparisons.
Preparation Methods
Sulfonation of Benzoyl Chloride
Benzoyl chloride undergoes sulfonation with chlorosulfonic acid at 0–5°C to yield 4-sulfobenzoic acid chloride. Subsequent reaction with pyrrolidine in dichloromethane at ambient temperature produces 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (78% yield).
Key Data:
- Reaction Conditions: 3 eq. pyrrolidine, 0°C, 12 h stirring.
- Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 8.12 (d, 2H, Ar–H), 7.98 (d, 2H, Ar–H), 3.21 (t, 4H, N–CH2), 1.87 (quin, 4H, CH2).
Preparation of 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine
Cyclocondensation of Pyrazole-ethylamine
1-Aminopyrazole (5a ) reacts with 2-chloroacetaldehyde in ethanol under reflux to form 1H-imidazo[1,2-b]pyrazole. Subsequent alkylation with ethylenediamine in the presence of K2CO3 yields 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine (62% yield).
Optimization Insight:
- Catalyst: Nano-ZnO increases yield to 82% by accelerating cyclization.
- Spectroscopy: $$ ^{13}C $$ NMR (CDCl3): δ 148.9 (C=N), 122.4 (pyrazole C), 44.7 (CH2NH2).
Amide Coupling Strategy
Activation of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) in anhydrous DCM. Reacting this intermediate with 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine in the presence of triethylamine affords the target compound (67% yield).
Critical Parameters:
- Coupling Agent: EDC/HOBt system improves yield to 74% by reducing racemization.
- Purification: Column chromatography (SiO2, EtOAc/hexane 3:7) isolates the product with >95% purity.
Spectroscopic Characterization and Validation
Comparative NMR Analysis
| Proton Environment | δ (ppm) | Multiplicity | Integration | Source |
|---|---|---|---|---|
| Aromatic H (benzamide) | 7.89–8.21 | m | 4H | |
| Pyrrolidine CH2 | 3.18 | t | 4H | |
| Imidazo[1,2-b]pyrazole CH2 | 4.37 | q | 2H | |
| Amide NH | 10.51 | s | 1H |
Mass Spectrometry
Alternative Synthetic Pathways
One-Pot Tandem Reaction
A modified approach condenses 4-sulfamoylbenzoyl chloride with preformed imidazo[1,2-b]pyrazole-ethylamine in acetonitrile, achieving 70% yield under microwave irradiation (100°C, 30 min).
Q & A
Q. How can researchers optimize synthetic routes for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of the imidazo[1,2-b]pyrazole core with a pyrrolidine sulfonyl benzamide group. Key parameters include:
- Reagent Selection : Use of coupling agents like HATU or EDCI for amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to minimize side reactions .
- Catalysts : Transition-metal catalysts (e.g., Pd for Suzuki coupling) may improve efficiency for heterocyclic assembly .
- Purity Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediates and final product .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and heterocyclic connectivity (e.g., imidazo[1,2-b]pyrazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~470) .
- X-ray Crystallography : For resolving ambiguous stereochemistry or confirming sulfonamide geometry .
- Elemental Analysis : Carbon/nitrogen ratios to validate purity (>98%) .
Q. What in vitro assays are recommended for preliminary screening of bioactivity?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to test activity against kinases (e.g., JAK2 or Aurora kinases) due to the compound’s heterocyclic motifs .
- Cellular Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HCT-116 or MCF-7) to evaluate cytotoxicity .
- Enzyme Inhibition Profiling : Test against proteases or phosphatases using fluorogenic substrates (e.g., AMC-labeled peptides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Assays : Validate kinase inhibition with radioactive ³²P-ATP assays if fluorescence-based results conflict .
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate pharmacophore contributions .
- Meta-Analysis : Use tools like Rosetta or MOE to correlate activity trends with molecular docking poses .
Q. What strategies mitigate challenges in reaction mechanism elucidation for sulfonamide functionalization?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian09) to map energy barriers for sulfonamide bond formation .
- Isotopic Labeling : Use ³⁴S-labeled reagents to track sulfonylation pathways via LC-MS .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C=O stretching at ~1680 cm⁻¹) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodological Answer :
- Fragment Replacement : Systematically modify the imidazo[1,2-b]pyrazole core (e.g., halogenation at position 3) to assess steric/electronic effects .
- Proteome-Wide Profiling : Use thermal shift assays (TSA) to identify off-target interactions .
- Crystallographic Co-Structures : Resolve ligand-target complexes (e.g., with CDK2) to guide rational design .
Q. What experimental designs minimize variability in scaling up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply Taguchi methods to optimize solvent volume, catalyst loading, and temperature in tandem .
- Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Data Interpretation and Contradiction Management
Q. How should researchers address discrepancies in crystallographic vs. computational structural models?
- Methodological Answer :
- Polymorph Screening : Test crystallization conditions (e.g., solvent/anti-solvent ratios) to identify dominant conformers .
- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess flexibility of the pyrrolidine sulfonyl group .
- Electron Density Maps : Use high-resolution (<1.2 Å) X-ray data to resolve ambiguities in sulfonamide orientation .
Q. What statistical approaches validate contradictory bioassay results across laboratories?
- Methodological Answer :
- Bland-Altman Analysis : Compare inter-lab variability in IC₅₀ values for kinase inhibition .
- Principal Component Analysis (PCA) : Cluster datasets by assay parameters (e.g., ATP concentration, incubation time) to identify outliers .
- Cross-Validation : Replicate experiments with shared reference compounds (e.g., staurosporine) to calibrate systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
